5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps:
Formation of the Pyridine Ring: The starting material, 6-(trifluoromethyl)pyridine-3-carbonyl chloride, can be synthesized by reacting 6-(trifluoromethyl)pyridine with thionyl chloride.
Cyclization: The pyridine derivative is then subjected to cyclization reactions involving triazatricyclo intermediates. This step often requires specific catalysts and controlled conditions to ensure the correct formation of the triazatricyclo structure.
Final Assembly: The final step involves coupling the pyridine and triazatricyclo fragments under conditions that promote the formation of the desired tetraenone structure. This may involve the use of strong bases or acids and high temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its trifluoromethyl group imparts significant electron-withdrawing characteristics, making it useful in various organic synthesis reactions.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group can enhance the bioavailability and metabolic stability of these derivatives.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. The unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the triazatricyclo structure provides a rigid framework that can interact with specific sites on the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridine-3-carbonyl chloride: A precursor in the synthesis of the target compound.
Triazatricyclo derivatives: Compounds with similar triazatricyclo structures but different substituents.
Uniqueness
The uniqueness of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one lies in its combination of a trifluoromethyl group with a pyridine ring and a triazatricyclo structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)14-5-4-11(9-22-14)16(26)24-8-6-13-12(10-24)17(27)25-7-2-1-3-15(25)23-13/h1-5,7,9H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMDRQBVPXZHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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